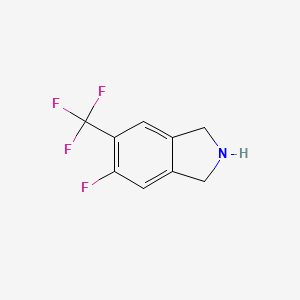
5-Fluoro-6-(trifluoromethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindoline derivative. Isoindolines are a class of heterocyclic compounds characterized by a fused benzene and pyrrole ring system. The introduction of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity. This compound, with its trifluoromethyl and fluoro substituents, is of interest in various fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the fluoro and trifluoromethyl groups .
A common synthetic route involves:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride to form the N-isoindoline-1,3-dione scaffold.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and environmentally friendly processes. The use of continuous flow reactors and green chemistry principles, such as solventless conditions and recyclable catalysts, are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)isoindoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: Electrophilic aromatic substitution reactions to introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Pd/C and hydrogen gas under atmospheric pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)isoindoline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: Incorporated into polymers and materials to enhance their thermal stability and chemical resistance.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity. The compound may inhibit enzymes or modulate receptor activity by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also contain fluoro and trifluoromethyl groups and exhibit similar biological activities.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline scaffold and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
5-Fluoro-6-(trifluoromethyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7F4N |
|---|---|
Molecular Weight |
205.15 g/mol |
IUPAC Name |
5-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6-4-14-3-5(6)1-7(8)9(11,12)13/h1-2,14H,3-4H2 |
InChI Key |
MFACDGZOLLGXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



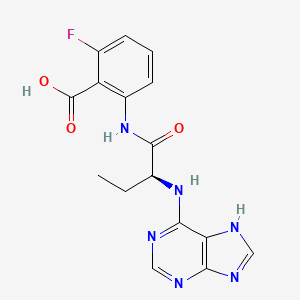
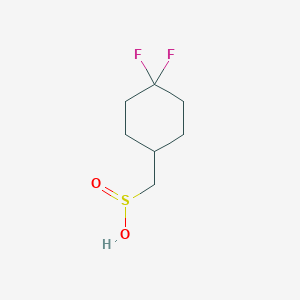


![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)

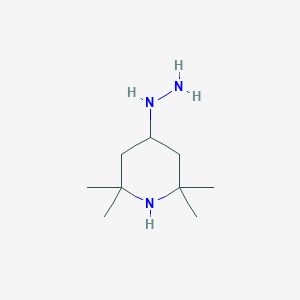



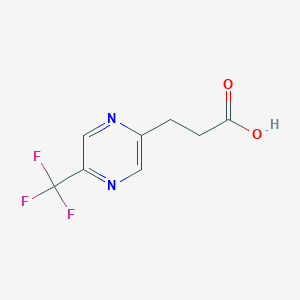
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
